Elucidation of the Molecular Architecture: A Technical Guide to 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
Elucidation of the Molecular Architecture: A Technical Guide to 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine. Due to the limited availability of complete, published experimental data for this specific molecule, this document outlines a robust, scientifically grounded approach to its synthesis and structural characterization based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and development of novel pyrazolo[1,5-a]pyrimidine-based compounds.
The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of various protein kinases such as PI3Kδ and cyclin-dependent kinases (CDKs). The targeted placement of substituents on this heterocyclic core is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on the elucidation of the structure of a derivative featuring a chloro substituent at the 5-position and a nitro group at the 3-position, both of which are expected to significantly influence its chemical reactivity and biological profile.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₄O₂ | PubChem[1] |
| Molecular Weight | 198.57 g/mol | PubChem[1] |
| CAS Number | 1363380-51-1 | INDOFINE Chemical Company, Inc.[2] |
| Appearance | Predicted: Purple solid | FENHE CHEMICAL CO.,LIMITED |
| Melting Point | 163-165 °C | FENHE CHEMICAL CO.,LIMITED |
| Solubility | Slightly soluble in chloroform (heated) and DMSO | FENHE CHEMICAL CO.,LIMITED |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine can be logically approached through a multi-step sequence starting from a suitable 5-aminopyrazole precursor. The general strategy involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by sequential chlorination and nitration.
Caption: Proposed synthetic workflow for 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine.
Step 1: Synthesis of 5-Hydroxypyrazolo[1,5-a]pyrimidine
The initial step involves the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-dicarbonyl compound. For the unsubstituted pyrimidine ring, a malonaldehyde equivalent is used.
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Protocol: To a solution of 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, is added malonaldehyde bis(dimethyl acetal) (1.1 equivalents) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄). The reaction mixture is heated at reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield 5-hydroxypyrazolo[1,5-a]pyrimidine.
Step 2: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine
The hydroxyl group at the 5-position is converted to a chloro group using a standard chlorinating agent.
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Protocol: 5-Hydroxypyrazolo[1,5-a]pyrimidine (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction. The mixture is heated at reflux for 2-4 hours. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 5-chloropyrazolo[1,5-a]pyrimidine.
Step 3: Synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
The final step is the regioselective nitration of the pyrazole ring. The pyrazolo[1,5-a]pyrimidine system is activated towards electrophilic substitution, with the 3-position being a primary site for substitution.
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Protocol: 5-Chloropyrazolo[1,5-a]pyrimidine (1 equivalent) is added portion-wise to a cold (0-5 °C) mixture of concentrated nitric acid and sulfuric acid. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the washings are neutral and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine.
Structure Elucidation
The definitive identification of the synthesized compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine in a suitable deuterated solvent like DMSO-d₆ are presented below.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~9.0 - 9.2 | s | - |
| H-6 | ~7.5 - 7.7 | d | J ≈ 2-3 |
| H-7 | ~8.8 - 9.0 | d | J ≈ 2-3 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~135 - 138 (quaternary, NO₂) |
| C-3a | ~150 - 153 |
| C-5 | ~155 - 158 (quaternary, Cl) |
| C-6 | ~115 - 118 |
| C-7 | ~140 - 143 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.
Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 198/200 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one chlorine atom (~3:1 ratio). |
| 168/170 | [M - NO]⁺ | Loss of nitric oxide. |
| 152/154 | [M - NO₂]⁺ | Loss of nitrogen dioxide. |
| 125 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide. |
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural proof, yielding precise bond lengths, bond angles, and the crystal packing arrangement. While no experimental crystal structure for 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine has been reported, the crystal structure of the related compound, 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been determined and can serve as a reference for the general geometry of the pyrazolo[1,5-a]pyrimidine core. In the absence of experimental data, computational modeling can be used to predict the three-dimensional structure.
Logical Framework for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of the synthesized compound.
Caption: Logical workflow for the structure elucidation of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine.
Potential Biological Significance and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine core is a known "privileged scaffold" in drug discovery. The introduction of a chloro group at the 5-position and a nitro group at the 3-position is anticipated to modulate its interaction with biological targets.
Derivatives of this scaffold have been reported as inhibitors of several important protein kinases. The diagram below illustrates a generalized signaling pathway that could potentially be targeted by compounds of this class.
Caption: Potential kinase signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.
This guide provides a comprehensive, albeit partially theoretical, framework for the synthesis and complete structure elucidation of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine. The provided protocols and predicted data serve as a valuable starting point for researchers aiming to synthesize and characterize this and related compounds for potential applications in drug discovery and development. Further experimental verification is essential to confirm the proposed structural features and biological activity.
